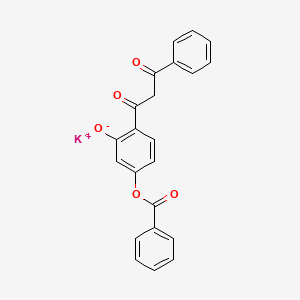

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt

Description

This compound is a potassium salt featuring a benzoate ester core substituted with a 3-hydroxyphenyl group and a 1,3-dioxo-3-phenylpropyl moiety. The potassium counterion enhances aqueous solubility compared to its protonated form, making it suitable for applications requiring polar solvents.

Properties

CAS No. |

94110-06-2 |

|---|---|

Molecular Formula |

C22H15KO5 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

potassium;5-benzoyloxy-2-(3-oxo-3-phenylpropanoyl)phenolate |

InChI |

InChI=1S/C22H16O5.K/c23-19(15-7-3-1-4-8-15)14-21(25)18-12-11-17(13-20(18)24)27-22(26)16-9-5-2-6-10-16;/h1-13,24H,14H2;/q;+1/p-1 |

InChI Key |

IJKLVIDAISTSRB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Formation of 1,3-Dioxo-3-phenylpropyl Intermediate

This intermediate is commonly synthesized via a condensation reaction between benzaldehyde and malonic acid derivatives under basic conditions. The reaction proceeds through the Knoevenagel condensation mechanism, producing the dioxo-phenylpropyl moiety essential for the target compound.

- Reaction conditions: Typically involves a base such as sodium or potassium hydroxide, moderate heating (20–100 °C), and reaction times ranging from 3 to 10 hours depending on scale and solvent system.

- Optimization: Quantum chemical calculations and reaction path analysis can be employed to identify the most efficient reaction pathway and minimize side reactions.

Esterification with 3-Hydroxyphenyl Benzoate

The intermediate is then esterified with 3-hydroxybenzoic acid derivatives to form the hydroxyphenyl benzoate structure.

- Reaction conditions: Esterification is usually performed under acidic or catalytic conditions, often using dehydrating agents or coupling reagents to promote ester bond formation.

- Purification: The product is purified by recrystallization or chromatographic techniques to ensure high purity.

Conversion to Potassium Salt

The final step involves neutralization of the hydroxyphenyl benzoate with potassium hydroxide to form the potassium salt.

- Reaction conditions: This step is typically carried out in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.

- Yield: High yields (above 85%) are achievable with proper stoichiometric control and reaction monitoring.

Industrial Scale Considerations

For industrial production, the synthesis is scaled up with adaptations such as:

- Use of continuous flow reactors to improve reaction control and throughput

- Automated systems for reagent addition and temperature control

- Implementation of purification steps like recrystallization and chromatography to meet purity standards

Experimental Data Summary

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of dioxo-phenylpropyl intermediate | Base-catalyzed condensation, 20–100 °C, 3–10 h | 85–93 | Use of potassium hydroxide preferred for compatibility with subsequent salt formation |

| Esterification with 3-hydroxyphenyl benzoate | Acid catalysis or coupling agents, reflux, 6–12 h | 80–90 | Purification by recrystallization or chromatography |

| Potassium salt formation | Neutralization with KOH, room temp to 50 °C, 1–3 h | 85–92 | Aqueous or mixed solvent system; careful pH control essential |

Research Findings and Optimization Strategies

- Computational Chemistry: Quantum chemical calculations and intrinsic reaction coordinate (IRC) analyses help identify energy barriers and optimize reaction conditions such as solvent choice, temperature, and catalyst loading.

- Spectroscopic Characterization: NMR (¹H, ¹³C), FT-IR, and HRMS are used to confirm structural integrity at each step.

- Solubility Management: For biological assays, solubility challenges are addressed by using co-solvents like DMSO-water mixtures or surfactants, ensuring compound stability and activity.

Representative Experimental Procedure (Adapted)

- Intermediate Formation: Benzaldehyde (1 equiv) and malonic acid (1.2 equiv) are dissolved in ethanol with potassium hydroxide (1.5 equiv). The mixture is stirred at 60 °C for 6 hours until completion (monitored by TLC).

- Esterification: The intermediate is reacted with 3-hydroxybenzoic acid (1 equiv) in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature for 12 hours.

- Potassium Salt Formation: The ester product is dissolved in water and treated with potassium hydroxide solution until pH reaches 7–8. The potassium salt precipitates upon cooling and is collected by filtration.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The dioxo group can be reduced to a hydroxyl group.

Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Properties

Research indicates that compounds similar to 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that the compound can scavenge free radicals effectively, thus contributing to its potential use in health supplements and pharmaceutical formulations aimed at reducing oxidative damage .

2. Antidiabetic Activity

Preliminary studies suggest that this compound may exhibit antidiabetic properties. In vitro assays have shown that it can inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The IC50 values obtained from these studies indicate promising efficacy against diabetes-related targets .

Agricultural Applications

1. Plant Growth Regulators

The compound has potential as a plant growth regulator due to its ability to influence metabolic pathways in plants. Its application could enhance growth rates and resistance to environmental stressors, making it a candidate for agricultural formulations aimed at improving crop yields .

2. Pesticidal Properties

There is emerging evidence that compounds with similar structures possess pesticidal properties. The efficacy of such compounds against various pests could be explored further, potentially leading to the development of new eco-friendly pesticides .

Materials Science Applications

1. Polymer Chemistry

The unique structure of 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate allows it to be integrated into polymer matrices as an additive. This integration can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in packaging and construction materials .

2. Coatings and Films

Due to its chemical stability and potential UV-blocking properties, this compound can be utilized in coatings and films designed for protective applications. Its incorporation could improve the durability and longevity of coatings used in various industrial applications .

Summary of Case Studies

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The dioxo-phenylpropyl moiety may play a crucial role in its binding affinity and specificity. Pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Core structure : Benzoate ester with 3-hydroxyphenyl and 1,3-dioxo-3-phenylpropyl substituents.

- Counterion : Potassium (enhances water solubility).

Comparable Compounds:

2-[4-[(1,3-Dioxo-3-phenylpropyl)amino]phenyl]-1-octadecyl-1H-benzimidazole-5-sulphonate, Sodium Salt () Key groups: Benzene-sulfonate, benzimidazole, and 1,3-dioxo-3-phenylpropylamino group. Counterion: Sodium. Molecular weight: 686.92 g/mol. LogP: 11.23 (highly lipophilic).

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(benzyloxy)benzoate () Key groups: Theophylline derivative (xanthine core), benzyloxybenzoate ester. Counterion: None (neutral ester).

Sodium 2-[4-[(4-hydroxybiphenyl-3-yl)azo]phenoxy]ethyl sulphate () Key groups: Azo dye, sulfate ester. Counterion: Sodium. Distinct feature: Azo group introduces photodegradation sensitivity and color, while the sulfate ester enhances hydrophilicity.

Potassium Heptafluorobutanoate () Key groups: Perfluorinated carbonyl, potassium salt. Molecular formula: C4F7KO2. Distinct feature: Strong electron-withdrawing fluorine atoms increase acidity and environmental persistence.

Physicochemical Properties

Key Observations

Counterion Impact : Potassium salts (target compound, ) generally exhibit higher water solubility than sodium salts (), though fluorinated chains reduce solubility despite the potassium ion .

Lipophilicity : The benzimidazole derivative () is exceptionally lipophilic (LogP 11.23), limiting its use in aqueous systems compared to the target compound .

Stability : The target compound’s ester group is less prone to hydrolysis than ’s theophylline-linked ester, but more reactive than ’s fluorinated compound .

Biological Activity

4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt (CAS Number: 94110-06-2) is a compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its potential applications and implications in the field of pharmacology.

Antioxidant Properties

Research indicates that compounds similar to potassium benzoate exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Cytotoxicity and Genotoxicity

Studies have shown that benzoate derivatives can exhibit cytotoxic effects on certain cell lines. For instance, potassium benzoate has been linked to inducing chromosomal aberrations in human lymphocytes, suggesting potential genotoxicity at higher concentrations . The implications of such findings necessitate further investigation into the safety profile of this compound.

Teratogenic Effects

A study exploring the teratogenic effects of potassium benzoate revealed adverse outcomes on embryonic development in mice. Specifically, exposure led to malformations in eye development, highlighting the need for careful assessment of exposure levels during pregnancy .

Case Studies and Research Findings

- Teratogenicity Study : A significant study conducted on pregnant mice administered with potassium benzoate showed a dose-dependent increase in malformations, particularly affecting eye structures. The findings raised concerns about the safety of this compound during gestation .

- Cytogenetic Analysis : Research demonstrated that exposure to potassium salts of benzoic acid resulted in increased chromosome breaks in human lymphocytes. This suggests that while low doses may be safe, higher concentrations pose risks for genetic integrity .

- Antioxidant Mechanisms : Investigations into the antioxidant properties of related compounds have shown their effectiveness in reducing oxidative stress markers in various biological models. This underscores the potential therapeutic applications of potassium 4-(1,3-dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate as a protective agent against oxidative damage .

Comparative Analysis of Biological Activities

| Property | Potassium Salt | Sodium Salt | Benzoic Acid |

|---|---|---|---|

| Antioxidant Activity | Moderate | Low | Moderate |

| Cytotoxicity | High at high doses | Moderate | Low |

| Genotoxicity | Yes (dose-dependent) | Yes (lower risk) | Minimal |

| Teratogenic Effects | Significant | Minimal | None |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-(1,3-Dioxo-3-phenylpropyl)-3-hydroxyphenyl benzoate, potassium salt?

- Methodological Answer : Begin with quantum chemical calculations to map potential reaction pathways, focusing on intermediates and transition states. Use reaction path search methods (e.g., IRC calculations) to identify energy barriers and optimize reaction conditions (e.g., solvent, temperature). Validate predictions experimentally via iterative trials, prioritizing high-yield pathways. Integrate computational and experimental data using information science tools to refine parameters like stoichiometry or catalyst loading .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to confirm aromatic protons and ester linkages. Use FT-IR to verify carbonyl (C=O) and hydroxyl (O-H) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ HPLC with UV detection, referencing retention times against synthetic intermediates (e.g., benzoate derivatives in and ) .

Q. How can solubility challenges in aqueous or organic media be addressed during biological activity assays?

- Methodological Answer : Test co-solvents like DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity. For hydrophobic media, use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes. Phase solubility studies and dynamic light scattering (DLS) can optimize formulations. Cross-validate results with structurally similar compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde derivatives in ) to identify trends .

Advanced Research Questions

Q. What computational approaches resolve contradictions in reaction yield data under varying pH conditions?

- Methodological Answer : Apply density functional theory (DFT) to model pH-dependent protonation states of intermediates. Compare calculated activation energies with experimental yields. Use multivariate analysis (e.g., PCA) to isolate variables like counterion effects (potassium vs. sodium). Cross-reference with reaction databases (e.g., ICReDD’s feedback loop methodology) to reconcile discrepancies between computational predictions and empirical results .

Q. How can reactor design improve scalability for multi-step syntheses involving this compound?

- Methodological Answer : Utilize continuous-flow reactors to enhance heat/mass transfer in exothermic steps (e.g., esterification). Optimize residence time distribution (RTD) via computational fluid dynamics (CFD) simulations. For heterogeneous catalysis, explore packed-bed reactors with immobilized catalysts (e.g., solid acids). Reference subclass RDF2050112 (reaction fundamentals and reactor design) in for modular design principles .

Q. What strategies mitigate degradation during long-term stability studies under ambient conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of ester or dioxo groups). Use inert atmospheres (N₂) or antioxidants (BHT) to suppress oxidation. For solid-state stability, analyze crystallinity via XRPD and compare with analogs like dinaphtho-dioxaphosphepin derivatives in .

Data Analysis and Validation

Q. How should contradictory bioactivity data from in vitro vs. in vivo models be interpreted?

- Methodological Answer : Perform pharmacokinetic modeling to assess bioavailability differences (e.g., plasma protein binding, metabolic clearance). Validate in vitro activity with cell permeability assays (Caco-2 monolayers) and cytochrome P450 inhibition studies. Cross-reference with structurally related pharmacophores (e.g., 4-formyl-3-hydroxyphenyl esters in ) to contextualize discrepancies .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. Validate with positive controls (e.g., triclosan in ) and apply false discovery rate (FDR) corrections for high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.